molecular formula C16H18ClNO B6180163 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride CAS No. 2613384-99-7

4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride

Cat. No.: B6180163
CAS No.: 2613384-99-7
M. Wt: 275.8
InChI Key:
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Description

“4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride”, also known as THIQ, is a synthetic compound derived from isoquinoline, a naturally occurring alkaloid found in the bark of certain trees. It is known for its structural similarity to dopamine, a neurotransmitter that plays a vital role in the brain’s reward system. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives has garnered a lot of attention in the scientific community . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The chemical structure of “this compound” consists of a phenolic ring attached to a tetrahydroisoquinoline group via a methylene bridge. It is the salt form of the compound and is more stable than the free base form.


Chemical Reactions Analysis

The C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions has been explored in recent years . These reactions improve the atom economy, selectivity, and yield of the product and thus occupy a central place in the toolbox of sustainable synthetic methodologies .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride involves the reaction of 1,2,3,4-tetrahydroisoquinoline with paraformaldehyde to form 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1,2,3,4-tetrahydroisoquinoline", "Paraformaldehyde", "Hydrochloric acid" ], "Reaction": [ "1. 1,2,3,4-tetrahydroisoquinoline is reacted with paraformaldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid.", "2. The resulting 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol is then dissolved in hydrochloric acid.", "3. The solution is heated to reflux for several hours to form the hydrochloride salt of 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]phenol hydrochloride.", "4. The product is then isolated by filtration, washed with water, and dried to yield the final product." ] }

CAS No.

2613384-99-7

Molecular Formula

C16H18ClNO

Molecular Weight

275.8

Purity

95

Origin of Product

United States

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